Cas no 900641-73-8 (N-(2-bromophenyl)-2-(methylamino)acetamide)

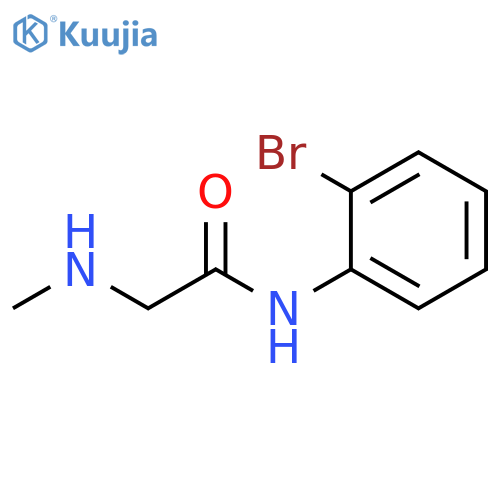

900641-73-8 structure

商品名:N-(2-bromophenyl)-2-(methylamino)acetamide

CAS番号:900641-73-8

MF:C9H11BrN2O

メガワット:243.100441217422

MDL:MFCD04638757

CID:5235499

PubChem ID:2414096

N-(2-bromophenyl)-2-(methylamino)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-(2-bromophenyl)-2-(methylamino)-

- N-(2-bromophenyl)-2-(methylamino)acetamide

-

- MDL: MFCD04638757

- インチ: 1S/C9H11BrN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13)

- InChIKey: LAFVOZYTKJEPJQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1Br)(=O)CNC

N-(2-bromophenyl)-2-(methylamino)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34517-2.5g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95.0% | 2.5g |

$558.0 | 2025-02-20 | |

| Enamine | EN300-34517-5g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 90% | 5g |

$825.0 | 2023-09-03 | |

| Enamine | EN300-34517-10g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 90% | 10g |

$1224.0 | 2023-09-03 | |

| 1PlusChem | 1P019MKX-250mg |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95% | 250mg |

$186.00 | 2024-04-20 | |

| Enamine | EN300-34517-0.25g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95.0% | 0.25g |

$105.0 | 2025-02-20 | |

| Enamine | EN300-34517-0.5g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95.0% | 0.5g |

$197.0 | 2025-02-20 | |

| Ambeed | A1102897-5g |

N-(2-Bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95% | 5g |

$658.0 | 2024-04-16 | |

| Enamine | EN300-34517-5.0g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95.0% | 5.0g |

$825.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953687-5g |

N-(2-Bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95% | 5g |

¥4515.0 | 2024-04-17 | |

| Enamine | EN300-34517-0.1g |

N-(2-bromophenyl)-2-(methylamino)acetamide |

900641-73-8 | 95.0% | 0.1g |

$73.0 | 2025-02-20 |

N-(2-bromophenyl)-2-(methylamino)acetamide 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

900641-73-8 (N-(2-bromophenyl)-2-(methylamino)acetamide) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:900641-73-8)N-(2-bromophenyl)-2-(methylamino)acetamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):203.0/592.0